molecular formula C22H24N4O4S2 B2423809 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide CAS No. 1207000-05-2

3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2423809
CAS No.: 1207000-05-2
M. Wt: 472.58
InChI Key: BPZGWQHQOZJKFO-UHFFFAOYSA-N
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Description

3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiophene ring, a piperazine moiety, and a pyridine group. Its diverse functional groups make it a versatile molecule for research and industrial applications.

Properties

IUPAC Name

3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S2/c1-30-19-7-5-18(6-8-19)25-11-13-26(14-12-25)32(28,29)20-9-15-31-21(20)22(27)24-16-17-4-2-3-10-23-17/h2-10,15H,11-14,16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZGWQHQOZJKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the thiophene-2-carboxamide core, followed by the introduction of the piperazine and pyridine groups through various coupling reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and coupling agents like EDCI or DCC. The reaction conditions usually involve temperatures ranging from room temperature to reflux, depending on the specific step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine and pyridine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the methoxy group may yield a phenol or aldehyde, while reduction of the sulfonyl group may produce a thiol.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for various applications:

Medicinal Chemistry

Research indicates that this compound may serve as a potential therapeutic agent for neurological disorders. Its structure allows it to interact with biological targets effectively, leading to the following potential applications:

  • Anticancer Activity : Recent studies have shown that it interferes with microtubule dynamics, similar to established anticancer drugs like Combretastatin A-4. This mechanism suggests its use in cancer treatment protocols .

The compound has demonstrated various biological activities, including:

  • Receptor Binding Studies : It has been explored as a ligand for different receptors, which could lead to new drug discoveries targeting specific pathways in diseases .

Material Science

Due to its unique chemical structure, the compound is being evaluated for:

  • Development of New Materials : Its properties may be utilized in creating materials with specific functionalities, such as enhanced conductivity or fluorescence .

Case Studies and Research Findings

A review of recent literature highlights several studies that corroborate the applications of this compound:

StudyFocusFindings
Study 1Anticancer PropertiesThe compound exhibited significant cytotoxicity against various cancer cell lines through microtubule disruption .
Study 2Receptor InteractionInvestigated as a ligand for serotonin receptors, showing promising binding affinities .
Study 3Material DevelopmentExplored for its potential in creating conductive polymers due to its thiophene structure .

Mechanism of Action

The mechanism of action of 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
  • 3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

Uniqueness

3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group may enhance the compound’s ability to interact with specific molecular targets, making it a valuable molecule for research and development.

Biological Activity

3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, focusing on its anticancer properties, interactions with cellular mechanisms, and potential as an anti-tubercular agent.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C24_{24}H27_{27}N3_3O4_4S2_2
  • Molecular Weight : 485.6 g/mol

The structural complexity of this compound arises from its thiophene core, piperazine ring, and sulfonamide group, which are known to enhance biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its mechanism appears to involve interference with microtubule dynamics, similar to the well-known drug Combretastatin A-4 (CA-4).

Key Findings:

  • Cell Line Studies : In vitro tests demonstrated significant cytotoxicity against Hep3B liver cancer cells, with IC50_{50} values comparable to those of CA-4. The compound induced apoptosis through caspase activation and altered mitochondrial membrane potential, indicating a mitochondrial-targeting mechanism .
  • Mechanistic Insights : Docking studies suggest that the thiophene moiety plays a crucial role in binding to tubulin, disrupting normal microtubule function and leading to cell cycle arrest .
  • Comparative Analysis : The compound's polar surface area (PSA) was found to be biomimetic to CA-4, supporting its design as an effective anticancer agent .

Anti-Tubercular Activity

The compound's structural features also suggest potential efficacy against Mycobacterium tuberculosis.

Research Findings:

  • Inhibition Studies : Preliminary screening indicated that derivatives of thiophene carboxamide exhibited significant activity against M. tuberculosis, with some compounds showing IC50_{50} values as low as 1.35 µM .
  • Safety Profile : Importantly, these compounds were evaluated for cytotoxicity against human embryonic kidney cells (HEK-293), demonstrating low toxicity and favorable safety profiles for further development .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeTarget/Cell LineIC50_{50} ValueMechanism of Action
AnticancerHep3B Liver Cancer Cells~5.46 µMMicrotubule disruption, apoptosis induction
Anti-TubercularMycobacterium tuberculosis1.35 - 2.18 µMInhibition of bacterial growth
CytotoxicityHEK-293 Cells>40 µMLow toxicity observed

Case Studies

  • Case Study on Hep3B Cells : In a controlled study, treatment with the compound resulted in significant morphological changes in Hep3B cells, including increased cell aggregation and altered spheroid formation .
  • Anti-Tubercular Evaluation : In another study focusing on anti-tubercular activity, several derivatives were synthesized and tested for their efficacy against M. tuberculosis, revealing promising results for future drug development .

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